氮化锆

描述

Zirconium Nitride (ZrN) is a hard refractory ceramic material . It has excellent erosion resistance and exhibits high hardness, good lubricity, and ductility . These properties make it an attractive coating material . It takes the form of a yellow crystalline powder or an attractive pale golden colored coating .

Synthesis Analysis

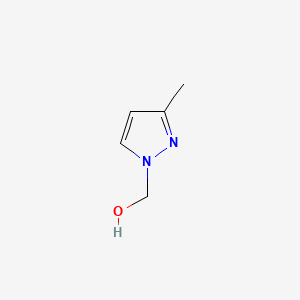

Zirconium nitride nanofibers were synthesized by an electrospinning method combined with a carbon thermal reduction nitridation process . The raw materials used were zirconium chloride octahydrate and polyvinylpyrrolidone . Another synthesis method involves thermal nitridation of zirconia using ammonia and methane .Chemical Reactions Analysis

Zirconium Nitride has been found to be a promising material for clean energy reactions . Surface analysis revealed that ZrN has a very thin layer of HO when it is undergoing Oxygen Reduction Reaction (ORR). This thin layer helps molecules stick to it in a way that is beneficial for the ORR .Physical And Chemical Properties Analysis

ZrN has a room-temperature electrical resistivity of 12.0 µΩ·cm, a temperature coefficient of resistivity of 5.6·10 −8 Ω·cm/K, a superconducting transition temperature of 10.4 K, and a relaxed lattice parameter of 0.4575 nm . The hardness of single-crystal ZrN is 22.7±1.7 GPa and the elastic modulus is 450 GPa .科学研究应用

Nanocatalysts

Zirconium nitride has been identified as a promising nanocatalyst due to its excellent thermal stability and resistance to corrosion. It can be used in chemical reactions that require high temperatures, where traditional catalysts would degrade. Its surface properties can be fine-tuned to catalyze specific reactions, making it a versatile tool in synthetic chemistry .

Nanosensors

The electrical and optical properties of ZrN make it an ideal candidate for nanosensor applications. Zirconium nitride nanosensors can detect changes in the environment at the nanoscale, such as the presence of gases or changes in pH levels. This sensitivity is crucial for environmental monitoring and medical diagnostics .

Adsorbents

ZrN’s high surface area and porous structure allow it to act as an effective adsorbent. It can trap and hold particles, making it useful in water purification systems to remove contaminants or in air filters to capture pollutants .

Biomedical Applications

In the biomedical field, zirconium nitride has shown potential in dentistry and drug delivery systems. Its biocompatibility makes it suitable for dental implants, while its nanostructured form can be used to encapsulate drugs for targeted delivery within the body, minimizing side effects and improving efficacy .

Microwave Absorption

Zirconium nitride nanofibers have demonstrated excellent microwave absorption properties. This makes them suitable for stealth technology in military applications, where they can be used to coat surfaces to avoid radar detection. Additionally, they can protect electronic equipment from electromagnetic interference .

Clean Energy

Researchers have explored the use of ZrN in clean energy applications. Its ability to facilitate energy reactions efficiently and sustainably positions it as a key material in the development of cleaner energy technologies .

Anti-Microbial, Antioxidant, and Anti-Cancer Activity

Zirconium nitride’s biological properties include anti-microbial, antioxidant, and anti-cancer activities. These properties are being studied for potential applications in creating antimicrobial coatings for medical devices, antioxidants in food packaging, and therapeutic agents in cancer treatment .

High-Temperature Resistance

Due to its high melting point, ZrN is used in coatings for high-temperature environments. It can protect materials from oxidation and wear at temperatures where other coatings would fail, making it ideal for aerospace and industrial applications .

作用机制

Target of Action

Zirconium nitride (ZrN) is an inorganic compound that is primarily used in various applications due to its unique properties . It is a hard ceramic material similar to titanium nitride and is a cement-like refractory material . It is used in cermets and laboratory crucibles . When applied using the physical vapor deposition coating process, it is commonly used for coating medical devices, industrial parts (notably drill bits), automotive and aerospace components, and other parts subject to high wear and corrosive environments .

Mode of Action

Zirconium nitride exhibits covalent bonding due to interactions between the 2p state of the nitrogen and the 4d state of zirconium, resulting in Zr–N bonding . This bonding results in a high melting temperature and high thermal and electrical conductivity . The ZrN surface is covered by approximately 1 monolayer (ML) of HO* under oxygen reduction reaction (ORR) operating conditions . This thin layer helps molecules stick to it in a way that is beneficial for the ORR .

Biochemical Pathways

It has been found to exhibit antibacterial activity , which could indirectly affect biochemical pathways by reducing bacterial colonization.

Pharmacokinetics

Its properties such as high temperature ionic conductivity, corrosion resistivity, good wear resistance, elevated fracture toughness, and high hardness and strength make it suitable for various applications, including coating medical devices .

Result of Action

The primary result of ZrN’s action is its ability to provide a hard, wear-resistant, and corrosion-resistant surface when used as a coating . This makes it particularly useful in industrial applications where such properties are required. Additionally, ZrN nanofibers exhibit excellent microwave absorption performance, achieving an optimum reflection loss of −55.11 dB at a thickness of 1.55 mm with an effective absorption bandwidth of 3.51 GHz when the filler loading is 35 wt% .

Action Environment

The performance of ZrN can be influenced by the environment in which it is used. For instance, in an electrochemical environment, the stability and kinetics of the surface nitrogen vacancy against the subsurface diffusion as well as its poisoning due to other competing adsorbates such as H, O, and OH species can affect its performance . Furthermore, the potential-determining step in the ORR is highly sensitive to the type of the surface considered and can change significantly going from one surface to the other .

未来方向

Zirconium Nitride has shown promise in the field of clean energy. Researchers have proposed a framework that will help future designs for transition metal nitrides, paving a path for generating cleaner energy . This framework could also be extended to study other industrially significant reactions, such as the oxygen evolution reaction .

属性

IUPAC Name |

azanylidynezirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N.Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWKZXLXHLZXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

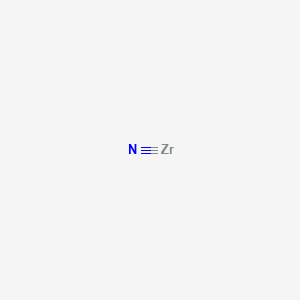

N#[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrN, NZr | |

| Record name | zirconium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067119 | |

| Record name | Zirconium nitride (ZrN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown odorless powder; [Alfa Aesar MSDS] Insoluble in water; [Wikipedia] | |

| Record name | Zirconium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium nitride | |

CAS RN |

25658-42-8, 12033-93-1 | |

| Record name | Zirconium nitride (ZrN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25658-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium nitride (Zr3N4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12033-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zirconium nitride (ZrN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025658428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium nitride (ZrN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium nitride (ZrN) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium nitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of zirconium nitride?

A1: The molecular formula for zirconium nitride is ZrN. Its molecular weight is 105.22 g/mol.

Q2: What are the characteristic spectroscopic features of ZrN?

A3: Raman spectroscopy has been used to confirm the Th3P4-type structure of oxygen-bearing zirconium nitride. [] Additionally, XRD is frequently used to identify the ZrN phase and other potential phases present. [, , , ]

Q3: How does the deposition temperature affect the properties of ZrN thin films?

A4: Increasing the deposition temperature generally leads to larger ZrN crystal grains, narrower gaps between grains, decreased nanoindentation hardness, and increased nanoindentation roughness. [] Additionally, the crystalline structure of the underlying oxide layer can be influenced by deposition temperature, impacting the optical quality of the ZrN film. []

Q4: How do different sputtering conditions affect the properties of ZrN films?

A5: Varying the argon/nitrogen ratio during reactive sputtering deposition influences properties like transparency, contact angle (wettability), and crystalline orientation of ZrN films. []

Q5: What are some applications of ZrN coatings?

A8: ZrN coatings find use in various applications due to their hardness, wear resistance, and aesthetic qualities:* Protective coatings: Used on mechanical tools, orthopedic implants, and other components requiring wear and corrosion resistance. [, , , , , ]* Decorative coatings: Provide a gold-like finish for aesthetic purposes. [, ]* Diffusion barriers: Prevent intermixing of different materials in microelectronic devices. [, ]* Optical coatings: Employed in solar control coatings for window glazing due to their desirable optical properties. []

Q6: How do ZrN coatings perform under tribological stress?

A9: ZrN coatings exhibit excellent tribological properties, including low friction coefficients and reduced wear scar diameters, making them suitable for applications involving friction and wear. [] The thickness of the ZrN layer influences its wear resistance, with thicker coatings generally offering better performance. [, ]

Q7: How effective are ZrN coatings in preventing bacterial adhesion?

A10: Research shows that ZrN coatings, especially when combined with other materials like silver, can significantly reduce bacterial adhesion and biofilm formation. [, ] This makes ZrN a promising material for orthopedic implants and other biomedical applications where infection is a concern.

Q8: Can ZrN act as a catalyst?

A11: Yes, ZrN has shown promising catalytic activity in the hydrocracking of crude palm oil to produce biofuels. []

Q9: How does the support material influence the catalytic activity of ZrN?

A12: Supporting ZrN on SiO2 significantly enhances its catalytic activity in the hydrocracking of crude palm oil. This is attributed to the increased surface area, improved dispersion of ZrN, and altered surface acidity provided by the SiO2 support. []

Q10: Has computational chemistry been used to study ZrN?

A13: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the potential of ZrN and related nitrides for nitrogen reduction reactions. These studies provide insights into reaction mechanisms and the influence of incorporating other materials like titanium nitride. []

Q11: How is ZrN synthesized?

A14: Various methods are employed to synthesize ZrN, including:* Reactive magnetron sputtering: This technique allows for the deposition of ZrN films with controlled properties by varying sputtering parameters like gas ratios and deposition time. [, , , , , ] * Carbothermal nitridation: This method utilizes high temperatures and a nitrogen atmosphere to convert zirconium oxide to zirconium nitride in the presence of carbon. []* Direct coagulation casting (DCC): A newer technique for shaping ceramics, DCC has been explored for fabricating ZrN pellets, particularly for nuclear fuel applications. []

Q12: What are some challenges and future directions in ZrN research?

A15:* Controlling stoichiometry: Achieving precise control over the nitrogen content in ZrN is crucial for tailoring its properties for specific applications. * Scaling up production: Developing cost-effective and scalable methods for producing high-quality ZrN materials is essential for wider adoption.* Exploring novel applications: Given its unique properties, exploring ZrN's potential in emerging fields like plasmonics and energy storage is promising. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 2,6-bis[(methylthio)methyl]-](/img/structure/B1213072.png)

![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)

![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)